N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring fused with a carboxamide group and a sulfamoylphenyl moiety
Scientific Research Applications
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzo[d]thiazole derivative with a sulfonamide reagent, such as 4-methylpyrimidin-2-yl sulfonamide, under basic conditions.
Coupling with the Phenyl Group: The final step involves coupling the sulfamoylbenzo[d]thiazole intermediate with a phenyl carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-[1,1-biphenyl]-4-carboxamide
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide
Uniqueness
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to its specific structural features, such as the benzo[d]thiazole ring and the sulfamoylphenyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-12-10-11-20-19(21-12)24-29(26,27)14-8-6-13(7-9-14)22-17(25)18-23-15-4-2-3-5-16(15)28-18/h2-11H,1H3,(H,22,25)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWKSBDYDURBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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